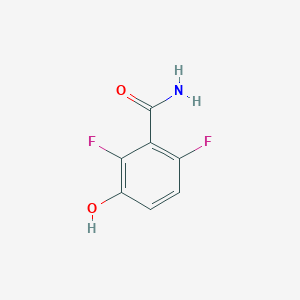

2,6-Difluoro-3-hydroxybenzamide

Vue d'ensemble

Description

2,6-Difluoro-3-hydroxybenzamide, also known as diflunisal or Dolobid, is a nonsteroidal anti-inflammatory drug (NSAID) that can reduce pain, fever, and inflammation. It is a useful building block used in the synthesis of various compounds, including (E)-3-methyleneisoindolin-1-ones via oxidative annulation acrylates . It is also used in the synthesis of pesticide intermediates, which can be used to produce various insecticides such as fluazuron, chlorpyrifos, and pyrethroids .

Synthesis Analysis

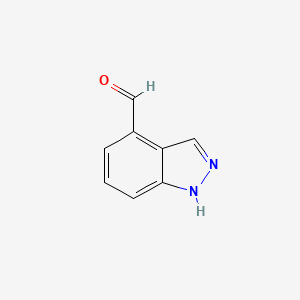

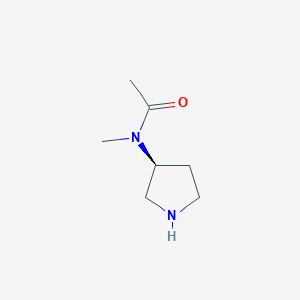

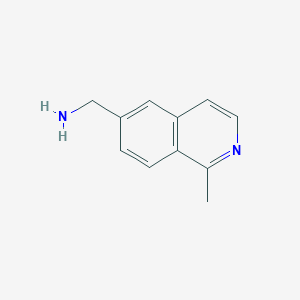

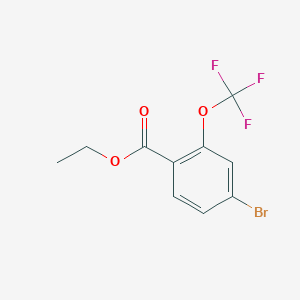

The synthesis of this compound involves several steps. The synthetic scheme starts from the reaction between the commercially available naphthalen-2,3-diol with the ethyl 2,3-dibromopropionate in basic conditions . The last step is the Corey-Chaykovsky epoxidation of the corresponding aldehyde .Molecular Structure Analysis

The molecular formula of this compound is C7H5F2NO2 . The molecular weight is 173.12 g/mol . The InChI code is 1S/C7H5F2NO2/c8-3-1-2-4 (11)6 (9)5 (3)7 (10)12/h1-2,11H, (H2,10,12) . The Canonical SMILES is C1=CC (=C (C (=C1O)F)C (=O)N)F .Chemical Reactions Analysis

The this compound molecule interacts strongly with several key residues of the allosteric pocket, precisely between the 2-fluoro substituent and residues Val203 and Val297 and between the 6-fluoro group and the residues Asn263 .Physical And Chemical Properties Analysis

The exact mass of this compound is 173.02883473 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The topological polar surface area is 63.3 Ų .Applications De Recherche Scientifique

Antibacterial Properties

2,6-Difluoro-3-hydroxybenzamide has shown potential in the field of antibacterial research. Studies indicate that certain derivatives, like benzodioxane-benzamides, which include modifications of 2,6-difluorobenzamides, act as potent inhibitors of the bacterial cell division protein FtsZ. This has led to the development of compounds with significant antistaphylococcal properties (Chiodini et al., 2015). Another study exploring the importance of the 2,6-Difluorobenzamide motif in FtsZ allosteric inhibition highlights its role in enhancing the anti S. aureus activity due to fluorination, which is crucial for antibacterial applications (Barbier et al., 2023).

Synthesis and Environmental Considerations

The process of synthesizing this compound has also been a subject of research. A study discusses its synthesis from 2,6-dichlorobenzonitrile with a focus on environmental impact, highlighting the high yield and quality of the product along with reduced pollution (Li Xiu-lian, 2009). Another significant research focuses on efficient production using recombinant Escherichia coli, which presents a viable and eco-friendly method for large-scale production in the pesticide industry (Yang et al., 2018).

Application in Pesticide Industry

Research has also been conducted on the use of this compound in the synthesis of pesticides. For instance, the study on the kinetics of hydrolysis of 2,6-difluorobenzonitrile provides essential data for the green preparation of this compound, which is a key intermediate in the production of certain pesticides (Ren Haoming, 2011).

Research on Molecular Structures

The molecular structures and bonding characteristics of compounds related to this compound, such as 2-hydroxybenzamide, have been explored to understand their physicochemical properties. These studies contribute to the broader understanding of the compound's behavior in different conditions and potential applications (Aarset et al., 2013).

Mécanisme D'action

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

2,6-Difluoro-3-hydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Orientations Futures

The development of existing drugs and the discovery of new leads are major strategies used to combat the threat of multidrug-resistant strains . In this context, new derivatives of the potent antibacterial agent 2,6-difluoro-3-hydroxybenzamide are being prepared . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds .

Analyse Biochimique

Biochemical Properties

2,6-Difluoro-3-hydroxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to inhibit the bacterial cell division protein FtsZ, which is crucial for the bacterial division process . The inhibition of FtsZ by this compound leads to cell filamentation and lysis, making it a potential antibacterial agent . The compound’s interaction with FtsZ involves binding to the protein’s allosteric site, which disrupts its function and prevents bacterial cell division .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In bacterial cells, it inhibits cell division by targeting the FtsZ protein, leading to cell filamentation and eventual lysis . This compound also influences cell signaling pathways and gene expression by disrupting the normal function of FtsZ, which is essential for bacterial cytokinesis . Additionally, this compound may impact cellular metabolism by interfering with the energy production processes required for cell division .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the FtsZ protein. The compound binds to the allosteric site of FtsZ, causing a conformational change that inhibits the protein’s function . This inhibition prevents the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and lysis . The binding interactions of this compound with FtsZ are characterized by strong hydrophobic interactions and hydrogen bonds with key residues in the allosteric pocket .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as room temperature and nitrogen atmosphere . Its degradation over time can affect its efficacy in inhibiting bacterial cell division . Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial cell division without causing significant toxic or adverse effects . At higher doses, this compound may exhibit toxic effects, including potential damage to host tissues . Threshold effects have been observed, where the compound’s antibacterial activity reaches a plateau at certain concentrations, beyond which no further increase in efficacy is observed .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes and cofactors that are essential for bacterial cell division . Its inhibition of the FtsZ protein disrupts the normal metabolic flux required for cytokinesis, leading to cell filamentation and lysis

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to diffuse across cell membranes and accumulate in specific cellular compartments . Additionally, binding proteins may facilitate its transport to target sites, such as the bacterial divisome, where it exerts its inhibitory effects on FtsZ . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it interacts with its target protein, FtsZ . The localization of this compound within the bacterial cell is essential for its inhibitory activity, as it needs to reach the divisome to disrupt the formation of the Z-ring

Propriétés

IUPAC Name |

2,6-difluoro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNIADKIUCGMNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70668954 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951122-37-5 | |

| Record name | 2,6-Difluoro-3-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70668954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

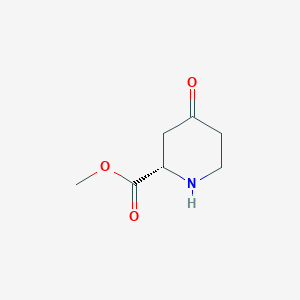

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,6-Difluoro-3-hydroxybenzamide in Diflubenzuron metabolism?

A1: This compound is identified as a key metabolite formed during the breakdown of Diflubenzuron in the boll weevil (Anthonomus grandis grandis). Following injection of radiolabeled Diflubenzuron, a significant portion was metabolized into various compounds, with this compound being a prominent component of these metabolites. Specifically, it was found as a hydrolysis product of the polar conjugates formed during Diflubenzuron metabolism []. This finding sheds light on the metabolic pathways employed by the boll weevil to process and potentially detoxify this insecticide.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(3-fluorophenyl)vinyl]pyridine hydrochloride](/img/structure/B1390111.png)

![Ethyl {[amino(imino)methyl]thio}acetate hydrochloride](/img/structure/B1390112.png)

![{(3S,4R)-4-[2-Fluoro-4-(trifluoromethyl)phenyl]-pyrrolidin-3-YL}methanol hydrochloride](/img/structure/B1390113.png)